N-(2-methylpiperidine-1-carbothioyl)benzamide

Catalog No.
S11199100
CAS No.
M.F
C14H18N2OS
M. Wt
262.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpiperidine-1-carbothioyl)benzamide

Product Name

N-(2-methylpiperidine-1-carbothioyl)benzamide

IUPAC Name

N-(2-methylpiperidine-1-carbothioyl)benzamide

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18)

InChI Key

AEVFOGYEBAPODG-UHFFFAOYSA-N

solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Typical of amides and thioamides. It can undergo hydrolysis to yield the corresponding carboxylic acid and amine. Additionally, it can react with electrophiles due to the nucleophilic nature of the nitrogen atom in the amide group. The compound also forms stable complexes with transition metals, such as copper, nickel, cobalt, platinum, and palladium, through coordination with the sulfur atom of the carbothioyl group .

The synthesis of N-(2-methylpiperidine-1-carbothioyl)benzamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between 2-methylpiperidine-1-thiol and benzoyl chloride or benzamide under basic conditions to facilitate the formation of the thioamide bond.
  • Thioamidation: Another approach is to react benzamide with carbon disulfide in the presence of a suitable base to introduce the carbothioyl group.
  • Metal-Catalyzed Reactions: Transition metal catalysts can also be employed to enhance the efficiency of the synthesis process, particularly for forming stable complexes.

These methods highlight the versatility in synthesizing this compound while allowing for variations in substituents on both the piperidine and benzamide moieties.

N-(2-methylpiperidine-1-carbothioyl)benzamide finds applications primarily in:

  • Coordination Chemistry: It serves as a ligand for forming metal complexes that can be used in catalysis or materials science.
  • Pharmaceuticals: Due to its potential biological activity, it could be explored as a lead compound for developing new therapeutic agents.
  • Research: The compound is useful in studying interactions between ligands and metal ions, contributing to the understanding of coordination chemistry.

Interaction studies involving N-(2-methylpiperidine-1-carbothioyl)benzamide focus on its ability to form complexes with various transition metals. These studies reveal that the compound can stabilize metal ions through coordination bonds formed by sulfur or nitrogen atoms. Such interactions are critical for applications in catalysis and materials science, where metal-ligand interactions dictate performance characteristics.

Several compounds exhibit structural similarities to N-(2-methylpiperidine-1-carbothioyl)benzamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-(pyridin-2-yl)carbothioamideAmide with heterocyclic ringExhibits different electronic properties due to nitrogen heteroatom.
N-(morpholin-4-yl)carbothioamideAmide with morpholine ringIncreased solubility; used in drug design.
N,N-DimethylbenzamideSimple amideLacks thioyl group; serves as a control in studies.
N-(4-methylpyridin-2-yl)carbothioamideAmide with substituted pyridineEnhanced activity against specific bacterial strains.

The uniqueness of N-(2-methylpiperidine-1-carbothioyl)benzamide lies in its combination of a piperidine ring and a carbothioyl group, which may confer distinct reactivity patterns compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

262.11398438 g/mol

Monoisotopic Mass

262.11398438 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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